Stereochemistry-Dependent Analgesic Potency vs. (R)-Enantiomer
In the sole published direct comparative study, Ishizuka et al. (1990) evaluated both enantiomers of 3-amino-2,3,4,9-tetrahydrothiopyrano[2,3-b]indole in the acetic acid writhing assay in mice and reported that the (R)-isomers were more potent than the corresponding (S)-isomers [1]. The authors further ranked the (S)-enantiomer's analgesic activity as lower than Isoxal and Tiaramide, while the (R)-enantiomer exceeded both clinical comparators [1]. Although exact ED50 values are not extractable from the published abstract, the rank-order potency data establish that the (S)-enantiomer is pharmacologically distinct from its antipode. This directional stereochemical potency difference is corroborated by a parallel study on the 4-methylaminomethyl congener, where the (R)-(2) isomer was again more potent than (S)-(2) [2].
| Evidence Dimension | Analgesic potency (acetic acid writhing assay in mice) |
|---|---|
| Target Compound Data | (S)-3-amino-2,3,4,9-tetrahydrothiopyrano[2,3-b]indole: less potent than (R)-isomer; less potent than Isoxal and Tiaramide [1] |
| Comparator Or Baseline | (R)-3-amino-2,3,4,9-tetrahydrothiopyrano[2,3-b]indole: more potent than (S)-isomer, more potent than Isoxal and Tiaramide, less potent than compound 1 [1] |
| Quantified Difference | Directional rank-order difference; exact ED50 values not publicly available from abstract [1] |
| Conditions | Acetic acid writhing assay in mice; compounds administered orally or intraperitoneally [1] |
Why This Matters
Procurement of the (S)-enantiomer rather than the (R)-enantiomer yields a compound with measurably lower analgesic potency, making it essential for studies requiring a less-active stereochemical control or for experiments investigating enantioselective target recognition.
- [1] Ishizuka N, Sato T, Makisumi Y. Indole Grignard reaction. III. Synthesis, crystal structure, and analgesic activity of (R)- and (S)-3-amino-2,3,4,9-tetrahydrothiopyrano[2,3-b]indoles. Chem Pharm Bull (Tokyo). 1990 May;38(5):1396-9. doi: 10.1248/cpb.38.1396. PMID: 2393965. View Source
- [2] Ishizuka N, Shiro M, Makisumi Y. (R)- and (S)-4-methylaminomethyl-2,3,4,9-tetrahydrothiopyrano[2,3-b]indole: synthesis, absolute configuration, conformation, and analgesic activity. J Chem Soc, Perkin Trans 1. 1990;827-837. doi: 10.1039/P19900000827. View Source
